molecular formula C₁₄₆H₂₃₉N₄₇O₄₄S₃ B612728 Brain Natriuretic Peptide-32 rat CAS No. 133448-20-1

Brain Natriuretic Peptide-32 rat

Cat. No. B612728
M. Wt: 3452.94
InChI Key:
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Description

Brain Natriuretic Peptide-32 (BNP-32) is a 32 amino acid peptide that was originally isolated from the brain but is mainly produced in myoendocrine cells of the heart ventricles . It is involved in blood pressure control and cardiovascular homeostasis . BNP-32 is a fragment of the proBNP cardiovascular hormone precursor .


Synthesis Analysis

BNP is produced from the proteolysis of a 108 amino acid precursor, proBNP . The secretion of BNP is influenced by several pathophysiological conditions that are mainly associated with the presence of a cardiac dysfunction, myocardial stretch, and high filling pressure as well as neuro-hormonal activation .


Molecular Structure Analysis

The molecular formula of BNP-32 is C146H239N47O44S3 . It has a molecular weight of 3453.0 g/mol . The sequence of BNP-32 is Asn-Ser-Lys-Met-Ala-His-Ser-Ser-Ser-Cys-Phe-Gly-Gln-Lys-Ile-Asp-Arg-Ile-Gly-Ala-Val-Ser-Arg-Leu-Gly-Cys-Asp-Gly-Leu-Arg-Leu-Phe .


Chemical Reactions Analysis

BNP-32 exhibits affinity for natriuretic peptide receptors in rat vascular smooth muscle cells and promotes cGMP accumulation within these cells . It also has effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis and it inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .


Physical And Chemical Properties Analysis

BNP-32 is a polypeptide with a molecular weight of 3453.0 g/mol . It is soluble in water .

Scientific Research Applications

Neuroanatomy

  • Application : BNP has been found to be involved in a wide range of functions in the nervous system .
  • Methods : The study used reverse transcription-polymerase chain reaction (RT-PCR) and immunohistochemistry to investigate BNP expression in the rat spinal cord .
  • Results : BNP mRNA was present in the spinal cord and dorsal root ganglion (DRG). BNP immunoreactivity was observed in different structures of the spinal cord, including the neuronal cell bodies and neuronal processes .

Sensory Function

  • Application : BNP is involved in sensory function .
  • Methods : The study used double-immunolabeling to investigate BNP expression in the afferent fibers .
  • Results : A high level of BNP expression was found in the afferent fibers labeled with calcitonin gene-related peptide (CGRP), suggesting BNP involvement in sensory function .

Motor Function

  • Application : BNP is involved in motor function .
  • Methods : The study used double-immunolabeling to investigate BNP expression in the motor neurons of the ventral horn .
  • Results : BNP was co-localized with CGRP and choline acetyltransferase (ChAT) in the motor neurons of the ventral horn .

Cardiovascular Homeostasis

  • Application : BNP plays an essential role in cardiovascular homeostasis .
  • Methods : The study used biochemical marker analysis to investigate the role of BNP in heart failure .
  • Results : The level of BNP in plasma increases in proportion to disease severity. The level of proBNP relative to BNP (proBNP/BNP ratio) in the coronary sinus is higher in patients with more severe heart failure .

Neuroprotection

  • Application : BNP may mediate neuroprotective effects .
  • Methods : A retrospective study with two different cohorts from the same prospective stroke registry was performed. ProBNP concentration was analyzed within the first 12 hours from stroke onset .
  • Results : Noncardioembolic strokes with concentrations of proBNP ≥340 pg/mL were associated with a good outcome. The experimental study revealed that those BNP pretreated animals presented a reduction on infarct volumes at 24 hours and functional recovery at days 7 and 14 compared with the control groups .

Cardiovascular Diseases

  • Application : BNP is a potent endogenous hypotensive hormone that elicits natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure (BP) and cardiovascular diseases (CVDs) .
  • Methods : The study used biochemical marker analysis to investigate the role of BNP in cardiovascular diseases .
  • Results : The level of BNP in plasma increases in proportion to disease severity. The level of proBNP relative to BNP (proBNP/BNP ratio) in the coronary sinus is higher in patients with more severe heart failure .

Stroke

  • Application : BNP may mediate neuroprotective effects in stroke patients .
  • Methods : A retrospective study with two different cohorts from the same prospective stroke registry was performed. ProBNP concentration was analyzed within the first 12 hours from stroke onset .
  • Results : Noncardioembolic strokes with concentrations of proBNP ≥340 pg/mL were associated with a good outcome. The experimental study revealed that those BNP pretreated animals presented a reduction on infarct volumes at 24 hours and functional recovery at days 7 and 14 compared with the control groups .

Cardiovascular Diseases

  • Application : BNP is a potent endogenous hypotensive hormone that elicits natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure (BP) and cardiovascular diseases (CVDs) .
  • Methods : The study used biochemical marker analysis to investigate the role of BNP in cardiovascular diseases .
  • Results : The level of BNP in plasma increases in proportion to disease severity. The level of proBNP relative to BNP (proBNP/BNP ratio) in the coronary sinus is higher in patients with more severe heart failure .

Acute Coronary Syndromes

  • Application : The BNP test is used for the risk stratification of patients with acute coronary syndromes .
  • Methods : The study used biochemical marker analysis to investigate the role of BNP in acute coronary syndromes .
  • Results : The level of BNP in plasma increases in proportion to disease severity. The level of proBNP relative to BNP (proBNP/BNP ratio) in the coronary sinus is higher in patients with more severe heart failure .

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling BNP-32 . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Due to the complexity of the BNP system, the diversity of BNP forms, and the heterogeneity of heart failure status, there are biochemical, analytical, and clinical issues on BNP not fully understood . Future studies should target the processing of proBNP and BNP, as well as the effects of glycosylation on proBNP processing and BNP assays, to enhance their diagnostic, therapeutic, and prognostic values .

properties

IUPAC Name

(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSKSHHAEYGHSB-LBCJMRPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H239N47O44S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745570
Record name PUBCHEM_71308564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brain Natriuretic Peptide-32 rat

CAS RN

133448-20-1
Record name PUBCHEM_71308564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
23
Citations
ML Bugrova - Cell and Tissue Biology, 2016 - Springer
We have studied the accumulation and excretion of atrial (ANP) and brain (BNP) natriuretic peptides in the early and late postreperfusion period (60 min and 60 days) in the …
Number of citations: 4 link.springer.com
МV Galkina, ОS Baskina, МL Bugrova - … технологии в медицине, 2015 - cyberleninka.ru
The aim of the investigation was to study the dynamics of synthesis, accumulation and release processes of atrial (ANP) and brain (BNP) natriuretic peptides on day 60 of experimental …
Number of citations: 4 cyberleninka.ru
E Koh, T Nakamura, H Takahashi - Circulation Journal, 2004 - jstage.jst.go.jp
Background Clinical methods for the early detection of doxorubicine (adriamycin; ADR)-induced cardiotoxicity have not been established. This study prospectively investigated whether …
Number of citations: 95 www.jstage.jst.go.jp
МL Bugrova, DA Abrosimov… - … технологии в медицине, 2015 - cyberleninka.ru
Brain natriuretic peptide (BNP) participates in electrolyte balance maintenance in the body playing a critical part in the pathogenesis ofcardiovascular diseases, and has the prognostic …
Number of citations: 4 cyberleninka.ru
LF Lu, RR Fiscus - European journal of pharmacology, 1999 - Elsevier
Vasorelaxant effects of calcitonin gene-related peptide (CGRP) are dependent on endothelium-derived nitric oxide (NO) in some arteries. The mechanism involved is still not clear. In …
Number of citations: 26 www.sciencedirect.com
K Kubo, C Kiyose, S Ogino, M Saito - Journal of Clinical …, 2005 - jstage.jst.go.jp
A large number of so-called diet foods containing Citrus aurantium (CA) and its active constituent, synephrine, for suppressing body fat accumulation are currently on the market. …
Number of citations: 24 www.jstage.jst.go.jp
M Saito - mhlw-grants.niph.go.jp
Citrus aurantium (CA) is popularly used as an ingredient of many ephedra-free supplements for dieting. The active constituent of CA is considered to be synephrine (Fig. 1)|| 1], and its …
Number of citations: 0 mhlw-grants.niph.go.jp
МЛ Бугрова - Морфологические ведомости, 2016 - morpholetter.com
Методами иммуноцитохимии, трансмиссионной электронной микроскопии, световой микроскопии исследовали влияние мексидола на процессы накопления и выделения …
Number of citations: 4 www.morpholetter.com
МВ Галкина, ЛБ Снопова, НН Проданец… - Современные …, 2016 - cyberleninka.ru
Цель исследования — оценить воздействие солевой нагрузки на продукцию предсердного (ПНП) и мозгового (МНП) натрийуретических пептидов в гранулах секреторных …
Number of citations: 3 cyberleninka.ru
МЛ Бугрова, ДА Абросимов… - … технологии в медицине, 2015 - cyberleninka.ru
Мозговой натрийуретический пептид (МНП), как и предсердный натрийуретический пептид, участвует в поддержании водно-солевого баланса в организме, играет роль в …
Number of citations: 2 cyberleninka.ru

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